

Application Notes and Protocols for 4-Fluoro-3-nitrophenylacetic acid

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Compound of Interest

Compound Name: 4-Fluoro-3-nitrophenylacetic acid

Cat. No.: B067054

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These application notes provide a comprehensive overview of the experimental procedures involving **4-Fluoro-3-nitrophenylacetic acid**, a valuable building block in medicinal chemistry and drug discovery. This document outlines a proposed synthetic protocol for the compound itself, followed by detailed methodologies for its application in the synthesis of bioactive molecules, including amide bond formation and Suzuki-Miyaura cross-coupling reactions. Furthermore, it delves into the biological significance of derivatives of this compound, with a specific focus on their potential as antitubercular agents.

Proposed Synthesis of 4-Fluoro-3-nitrophenylacetic acid

While a direct, peer-reviewed synthesis for **4-Fluoro-3-nitrophenylacetic acid** is not readily available in the literature, a plausible and efficient two-step synthetic route can be proposed based on established organic chemistry principles and analogous transformations. The proposed synthesis starts from the commercially available 4-fluorophenylacetonitrile.

Step 1: Nitration of 4-Fluorophenylacetonitrile to yield 4-Fluoro-3-nitrophenylacetonitrile

This initial step introduces the nitro group onto the phenyl ring at the position ortho to the fluorine atom and meta to the acetonitrile group.

- Reaction Protocol:

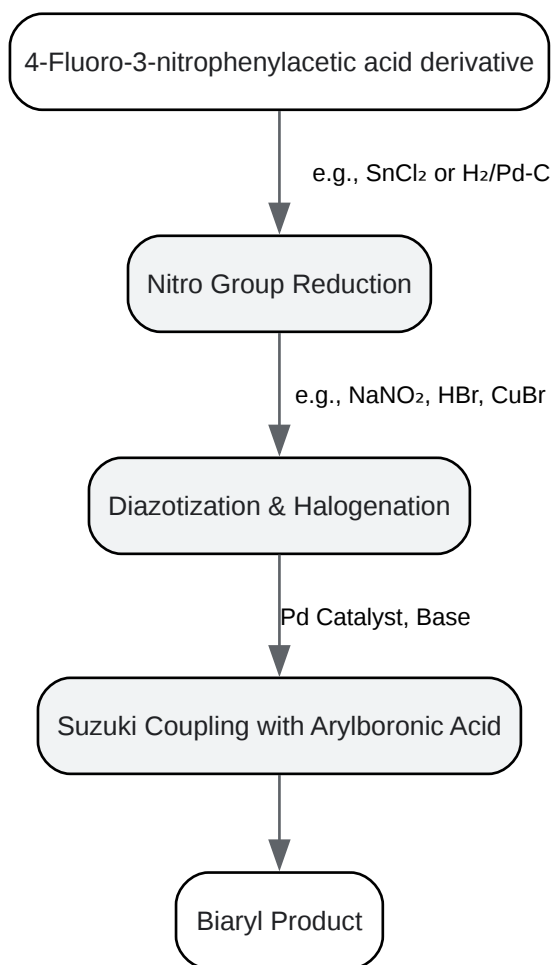
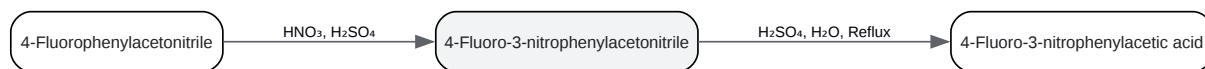
- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0°C in an ice bath.
- Slowly add 4-fluorophenylacetonitrile dropwise to the cooled acid mixture while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Carefully pour the reaction mixture over crushed ice, resulting in the precipitation of the crude product.
- Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the solid under vacuum.
- The crude 4-fluoro-3-nitrophenylacetonitrile can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Hydrolysis of 4-Fluoro-3-nitrophenylacetonitrile to yield **4-Fluoro-3-nitrophenylacetic acid**

The nitrile group is then hydrolyzed under acidic conditions to afford the desired carboxylic acid.^[1]

- Reaction Protocol:
 - To a round-bottom flask containing the purified 4-fluoro-3-nitrophenylacetonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).^[1]
 - Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
 - After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.
 - Filter the solid, wash with cold water, and dry.

- The crude **4-Fluoro-3-nitrophenylacetic acid** can be further purified by recrystallization from a suitable solvent like water or an ethanol/water mixture.



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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [Application Notes and Protocols for 4-Fluoro-3-nitrophenylacetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067054#experimental-procedure-for-using-4-fluoro-3-nitrophenylacetic-acid]

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